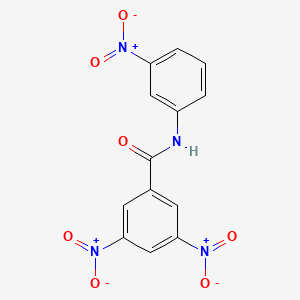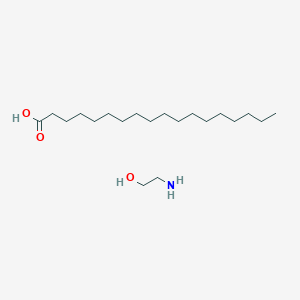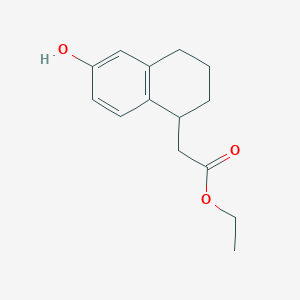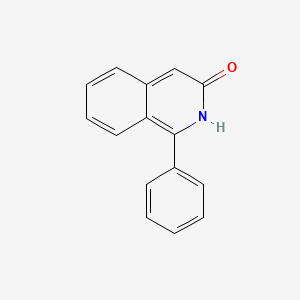![molecular formula C12H15NO4 B8797030 Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate](/img/structure/B8797030.png)
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate
概要
説明
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a valuable substance for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to produce the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybenzoate: Similar in structure but lacks the dimethylcarbamoyl group.
Ethyl 4-[(dimethylcarbamoyl)methoxy]benzoate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 4-aminobenzoate: Contains an amino group instead of the dimethylcarbamoyl group.
Uniqueness
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
methyl 4-[2-(dimethylamino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(14)8-17-10-6-4-9(5-7-10)12(15)16-3/h4-7H,8H2,1-3H3 |
InChIキー |
QJVIJJZBKFBCLF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
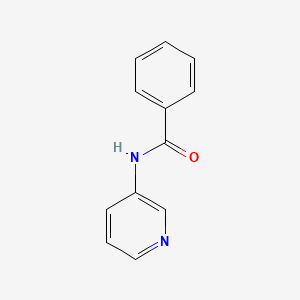
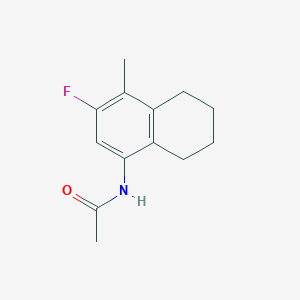
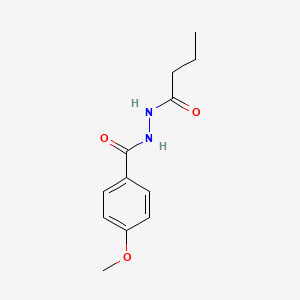

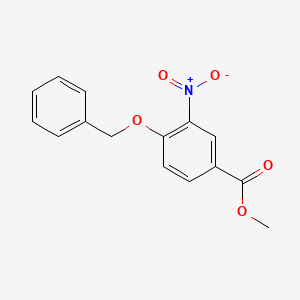
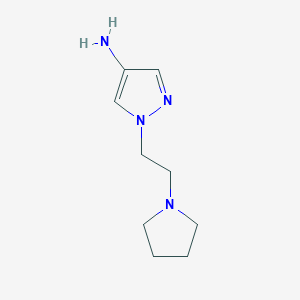
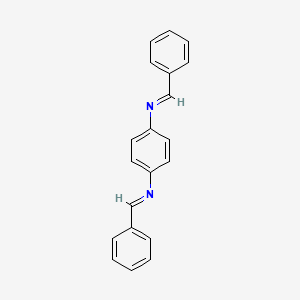
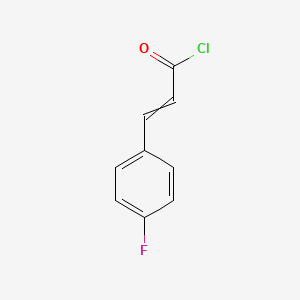
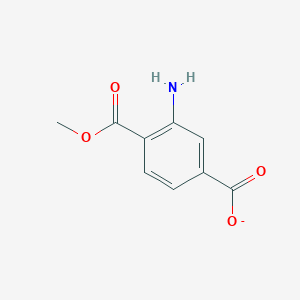
![5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B8797034.png)
